

Spectroscopic Profile of 5-Methylisatin: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylisatin

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methylisatin** (5-methyl-1H-indole-2,3-dione), a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Data Presentation

The empirical formula for **5-Methylisatin** is $C_9H_7NO_2$, with a molecular weight of 161.16 g/mol. Its structure is characterized by an indole core fused with a dicarbonyl group at positions 2 and 3, and a methyl substituent at position 5. This structural arrangement gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of **5-Methylisatin**. Spectra are typically recorded in deuterated solvents, such as DMSO- d_6 .

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Assignment	Notes
~10.9	N-H	Singlet, proton of the indole nitrogen
~7.39	Aromatic C-H	Aromatic proton
~7.30	Aromatic C-H	Aromatic proton
~6.81	Aromatic C-H	Aromatic proton
~2.26	-CH ₃	Singlet, protons of the methyl group

¹³C NMR (Carbon NMR) Data

While specific experimental ¹³C NMR data for **5-Methylisatin** is not readily available in public databases, the expected chemical shift ranges for the carbon environments can be predicted based on established principles. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment	Notes
180 - 200	C=O	Ketone carbonyl carbon
160 - 185	C=O	Amide carbonyl carbon
110 - 150	Aromatic C	Six signals for the aromatic carbons
15 - 25	-CH ₃	Methyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The data below is based on the characteristic absorption bands observed for the isatin core in closely related derivatives.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3302 - 3230	N-H Stretch	Medium-Strong
1693 - 1680	C=O Stretch	Strong
~1610	C=C Stretch (Aromatic)	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
161	50.6	[M] ⁺ (Molecular Ion)
162	8.5	[M+1] ⁺
133	100.0	[M-CO] ⁺ (Base Peak)
105	12.3	[M-CO-CO] ⁺ or other fragments
104	46.6	Fragmentation product
78	21.5	Fragmentation product
77	14.2	Fragmentation product

The fragmentation pattern is characterized by an initial loss of a carbonyl group (CO, 28 Da) from the molecular ion (m/z 161) to form the base peak at m/z 133.

Experimental Protocols

The data presented above are obtained through standardized analytical procedures. The following outlines the general methodologies for acquiring spectroscopic data for a solid organic compound like **5-Methylisatin**.

NMR Sample Preparation and Analysis

- **Sample Preparation:** Approximately 5-20 mg of the solid **5-Methylisatin** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.
- **Filtration:** The resulting solution is filtered through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Analysis:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run, which requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

FT-IR Sample Preparation and Analysis

- **KBr Pellet Method:** A few milligrams of **5-Methylisatin** are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Thin Film Method:** Alternatively, the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **Analysis:** A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired by passing an infrared beam through it.

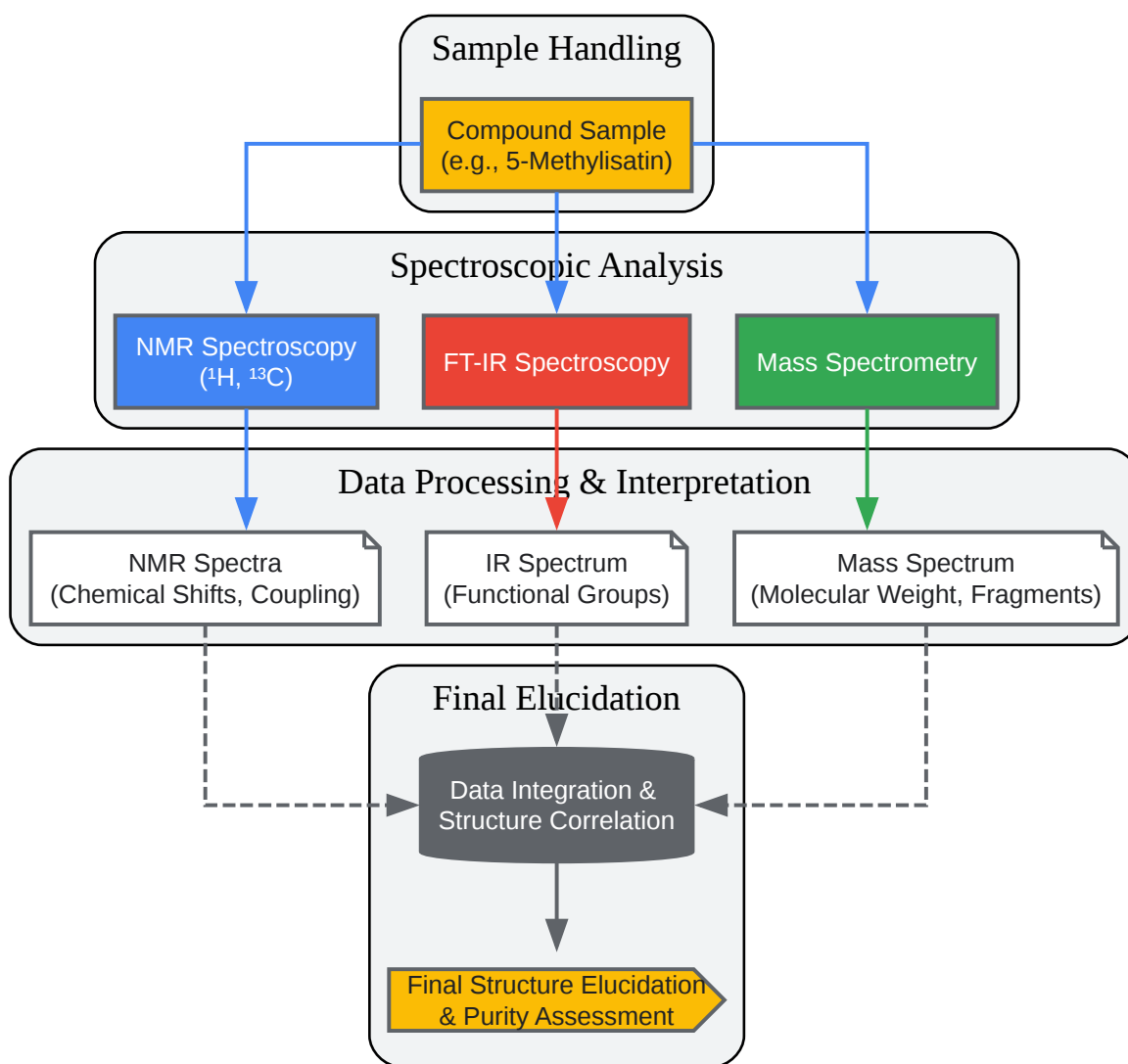
Mass Spectrometry Analysis

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer after separation by Gas Chromatography (GC-MS) or by direct infusion. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10-100 µg/mL).
- **Ionization:** In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common technique where a high-energy electron beam bombards the sample, causing the molecule to lose an electron and form a molecular ion ([M]⁺).

- **Mass Analysis and Detection:** The newly formed ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **5-Methylisatin**.



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Caption: Logical workflow for spectroscopic characterization of a chemical compound.

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